Thevebioside is a cardiac glycoside, a class of organic compounds known for their potent effects on cardiac muscle contraction. [, ] It is naturally found in several plants, including Cerbera odollam and Thevetia peruviana. [] Thevebioside plays a significant role in scientific research, particularly in studies focusing on cancer cell lines. []
Thevebioside is a notable compound primarily derived from the plant Thevetia thevetioides, which belongs to the Apocynaceae family. It is recognized for its potential therapeutic applications, particularly in traditional Chinese medicine. The compound exhibits various biological activities, including anti-cancer properties, making it a subject of interest in pharmacological research.
Thevebioside is classified as a cardiac glycoside. It is extracted from the seeds of Thevetia thevetioides, a plant native to tropical regions. This compound is part of a larger group of glycosides known for their ability to affect heart function and has been traditionally utilized for its medicinal properties in various cultures, particularly in Asia .
The synthesis of Thevebioside can be achieved through several methods, including:
The molecular structure of Thevebioside features a steroid-like backbone typical of cardiac glycosides. Its molecular formula is C₃₁H₄₃O₁₄, with a molecular weight of approximately 615.26 g/mol. The structure includes multiple sugar units attached to a steroid nucleus, which is characteristic of this class of compounds.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to elucidate its structure, confirming the presence of specific functional groups and stereochemistry .
Thevebioside participates in various chemical reactions typical for glycosides:
The mechanism by which Thevebioside exerts its biological effects is multifaceted:
Thevebioside exhibits several notable physical and chemical properties:
Thevebioside has several applications in scientific research and medicine:
Thevebioside (THB) is a specialized cardiac glycoside of significant pharmacological interest, classified under the cardenolide subgroup of steroidal glycosides. This compound is characterized by a steroidal core structure conjugated to a complex oligosaccharide moiety, contributing to its bioactivity and molecular specificity [3] [10]. Its molecular formula, C₃₆H₅₆O₁₃, corresponds to a molecular weight of 696.82 g/mol, with the CAS registry number 114586-47-9 providing a unique identifier for chemical databases and research applications [1] [3]. Isolated primarily from species within the Apocynaceae family, Thevebioside exemplifies the chemical diversity of plant secondary metabolites and their evolutionary role in ecological interactions and defense mechanisms [2] [7]. Contemporary research has elucidated its potential as an antitumor agent, positioning it as a compelling subject for pharmacological exploration beyond its traditional medicinal uses [2] [6].
Thevebioside belongs to the cardenolide class of cardiac glycosides, characterized by a steroidal nucleus with a β-configured γ-lactone ring at C-17 and multiple sugar units attached at C-3. Its core aglycone structure is derived from digitoxigenin, with hydroxylation at C-14 being essential for biological activity. The glycosidic chain comprises a trisaccharide sequence: D-glucose → 3-O-methyl-6-deoxy-α-L-glucose → D-glucose, conferring both hydrophilicity and target specificity [3] [10].
Key structural features include:
Table 1: Structural Characteristics of Thevebioside
Component | Description |
---|---|
Core Aglycone | Digitoxigenin |
Glycosidic Bond | β-linkage at C-3 of aglycone |
Sugar Sequence | Glucose → 3-O-methyl-6-deoxyglucose → Glucose |
Molecular Formula | C₃₆H₅₆O₁₃ |
Key Functional Groups | 14β-OH, α,β-unsaturated δ-lactone |
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have confirmed the stereochemical configuration, including the R-orientation at C-17 for the lactone ring and the S-configuration at C-3 of the central sugar unit. This structural precision underpins Thevebioside’s ability to selectively inhibit cellular ion pumps and modulate signaling pathways [3] [10]. Notably, its structural analogue, 17α-Thevebioside (CAS 114613-59-1), isolated from Cerbera species, exhibits epimerization at C-17, demonstrating how minor stereochemical variations influence bioactivity and target affinity [5].
Table 2: Thevetia-Derived Cardiac Glycosides Structurally Related to Thevebioside
Compound | Molecular Weight | Key Structural Differences | Primary Plant Source |
---|---|---|---|
Thevebioside | 696.82 | Trisaccharide chain | Thevetia peruviana |
Thevetin A | 858.98 | Bisdigitoxoside + glucose | Thevetia peruviana |
Thevetin B | 887.01 | Bisdigitoxoside + glucose + acetyl group | Thevetia peruviana |
Nerifolin | 534.64 | Monosaccharide (L-rhamnose) | Thevetia peruviana |
17α-Thevebioside | 696.82 | 17α-configured lactone | Cerbera manghas |
Thevebioside was first isolated in the late 20th century from Thevetia peruviana (Pers.) K. Schum. (yellow oleander), a plant documented in traditional medicine across China, India, and Central America for treating heart failure, ulcers, and tumors [2]. Initial phytochemical screenings in the 1980s identified it as a minor component among cardiotonic glycosides in Thevetia seeds. Its original designation, "Digitoxigenin glucosylthevetoside", reflected its structural relationship to digitoxigenin and thevetose sugars [3]. The current IUPAC name, 4-((3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-(((2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)furan-2(5H)-one, formalizes its stereochemistry and glycosylation pattern [10].
Nomenclature evolved with analytical advancements:
This compound’s discovery parallels the investigation of Thevetia’s toxicology. Early pharmacological studies focused on its digitalis-like effects on myocardial contraction, while contemporary research leverages high-throughput screening (HTS) to reveal its anticancer properties [2] [6].
Thevebioside is biosynthesized in specific eudicots within the Apocynaceae family, notably Thevetia peruviana, Cerbera manghas, and Cerbera odollam [2] [5]. These plants employ conserved metabolic pathways:
Environmental stressors (e.g., herbivory, UV exposure) upregulate these pathways via jasmonate signaling, enhancing THB accumulation as a defense response. This ecological role underscores its function in plant survival [7].
Table 3: Plant Sources and Biosynthetic Features of Thevebioside
Plant Source | Tissue Localization | Inducing Stressors | Key Biosynthetic Enzymes |
---|---|---|---|
Thevetia peruviana | Seeds, Leaves | Pathogen attack, Drought | CYP450, UGT88A1 |
Cerbera manghas | Leaves, Bark | Herbivory, Salinity | CYP86A2, UGT74F2 |
Cerbera odollam | Fruit, Latex | Mechanical injury | Squalene synthase, UGT85E7 |
Recent genomic studies of Thevetia have identified biosynthetic gene clusters (BGCs) on chromosome 7, co-localizing CYP450s, UGTs, and transporters, suggesting coordinated regulation. Orthologous BGCs exist in Cerbera, though epigenetic variations (e.g., methylation) alter THB yields across species [9]. This taxonomic specificity highlights the convergence of ecological adaptation and metabolic innovation, positioning Thevebioside as a model compound for studying plant specialized metabolism.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1